molecular formula C38H74O3 B1142516 icosan-9-yl (12R)-12-hydroxyoctadec-9-enoate CAS No. 125093-27-8

icosan-9-yl (12R)-12-hydroxyoctadec-9-enoate

Cat. No.: B1142516
CAS No.: 125093-27-8
M. Wt: 578.99236
Attention: For research use only. Not for human or veterinary use.
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Description

icosan-9-yl (12R)-12-hydroxyoctadec-9-enoate is a chemical compound with the molecular formula C38H74O3 and a molecular weight of 578.99236. This compound is known for its unique structure, which includes a long hydrocarbon chain and a hydroxyl group, making it an interesting subject for various scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of icosan-9-yl (12R)-12-hydroxyoctadec-9-enoate typically involves esterification reactions. The process begins with the preparation of the necessary fatty acids and alcohols. These components are then subjected to esterification under controlled conditions, often using catalysts such as sulfuric acid or p-toluenesulfonic acid to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification processes. These processes are optimized for efficiency and yield, often employing continuous flow reactors and advanced purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

icosan-9-yl (12R)-12-hydroxyoctadec-9-enoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The double bond in the compound can be reduced to form saturated derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for reduction reactions.

    Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products Formed

    Oxidation: Ketones or aldehydes.

    Reduction: Saturated hydrocarbons.

    Substitution: Various substituted esters or ethers.

Scientific Research Applications

icosan-9-yl (12R)-12-hydroxyoctadec-9-enoate has a wide range of applications in scientific research:

    Chemistry: It is used as a model compound for studying esterification and hydrolysis reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its amphiphilic nature.

    Industry: It is used in the formulation of cosmetics and personal care products due to its emollient properties.

Mechanism of Action

The mechanism of action of icosan-9-yl (12R)-12-hydroxyoctadec-9-enoate involves its interaction with biological membranes. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, potentially disrupting membrane integrity and affecting cellular processes. Molecular targets may include membrane proteins and enzymes involved in lipid metabolism.

Comparison with Similar Compounds

Similar Compounds

    Octadec-9-enoic acid: A fatty acid with a similar hydrocarbon chain but lacking the ester linkage.

    Icosanoic acid: Another long-chain fatty acid with a similar structure but without the hydroxyl group.

Uniqueness

icosan-9-yl (12R)-12-hydroxyoctadec-9-enoate is unique due to its combination of a long hydrocarbon chain, a hydroxyl group, and an ester linkage. This unique structure imparts specific physical and chemical properties, making it valuable for various applications in research and industry.

Properties

CAS No.

125093-27-8

Molecular Formula

C38H74O3

Molecular Weight

578.99236

Synonyms

OCTYLDODECYL RICINOLEATE

Origin of Product

United States

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